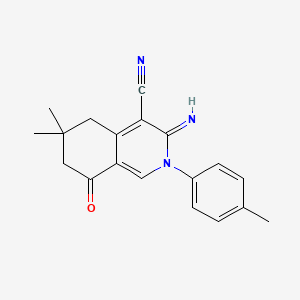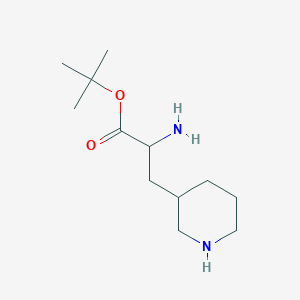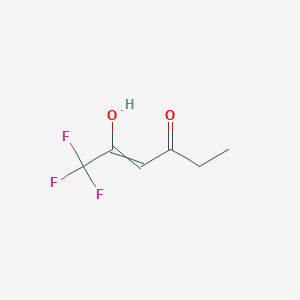![molecular formula C17H23F3N2O2 B12447913 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-06-2](/img/structure/B12447913.png)
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
Méthodes De Préparation
The synthesis of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenyl group using reagents such as trifluoromethylphenylamine.
Boc Protection: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Substitution: The trifluoromethyl-phenyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, preventing unwanted reactions during the synthesis and allowing for selective deprotection under mild conditions.
Comparaison Avec Des Composés Similaires
1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine: This compound also contains a trifluoromethyl-phenyl group and a Boc protecting group, but differs in the structure of the core ring.
1-Boc-3-(phenylamino)-methyl-pyrrolidine: Similar to the target compound but lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
887591-06-2 |
|---|---|
Formule moléculaire |
C17H23F3N2O2 |
Poids moléculaire |
344.37 g/mol |
Nom IUPAC |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-7-5-4-6-13(14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
Clé InChI |
SDGOCRMKEGPFHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)






![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
